molecular formula C₂₄H₂₇N₃O₄ B127894 Fenpyroximate CAS No. 111812-58-9

Fenpyroximate

Cat. No. B127894
M. Wt: 421.5 g/mol
InChI Key: YYJNOYZRYGDPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenpyroximate is a pyrazole acaricide and a tert-butyl ester . It has a role as a mitochondrial NADH: ubiquinone reductase inhibitor . It derives from a hydride of a 1H-pyrazole . Fenpyroximate is under investigation in clinical trial NCT02533336 (The Effectiveness of Non-pyrethroid Insecticide-treated Durable Wall Liners as a Method for Malaria Control in Endemic Rural Tanzania) .


Molecular Structure Analysis

Fenpyroximate has a molecular formula of C24H27N3O4 . Its molecular weight is 421.5 g/mol . The IUPAC name for Fenpyroximate is tert-butyl 4-[[ (E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate .


Physical And Chemical Properties Analysis

Fenpyroximate is a pyrazolium insecticide used to control important phytophagous mites in fruit and other crops . It has a low aqueous solubility and is not considered a volatile substance . While it is not normally persistent in water bodies, it can be persistent in soils depending on local conditions .

Scientific Research Applications

Toxicity Studies

  • Acute Toxicity in Marine Life : Fenpyroximate, an acaricide, has been studied for its acute toxicity in marine flounder and its gill cell line. It exhibited high toxicity levels in both flounders and cell lines, with liver and gill being the major target organs. Fenpyroximate induced oxidative stress in exposed fish cells, suggesting its significant environmental impact (Na et al., 2009).

  • Parkinsonism Following Fenpyroximate Intoxication : A study reported a case of parkinsonism in a patient after acute fenpyroximate intoxication, highlighting its potential neurotoxic effects (Kim et al., 2018).

  • Residue and Dietary Intake Evaluation : Fenpyroximate residue behavior on crops like eggplant, orange, and guava was investigated. The study provided insights into its dissipation patterns and dietary risk assessment, emphasizing the need for residue management in agriculture (Malhat et al., 2022).

  • Degradation Rate in Fruits : Research on fenpyroximate's dissipation rate in apple, citrus, and grape under field conditions revealed its degradation kinetics and suggested safe pre-harvest intervals to mitigate health hazards (Al-Rahman et al., 2012).

  • Hepatotoxicity and Nephrotoxicity in Rats : A study on Wistar rats showed that fenpyroximate induced hepatotoxic and nephrotoxic effects, likely through oxidative stress. This research provides valuable insights into its potential health impacts (Ayed-Boussema et al., 2022).

  • Metabolic Impact on Spider Mites : The impact of fenpyroximate on energy metabolism and mitochondrial morphology in spider mites was examined, indicating its mechanism of action in pest control (Motoba et al., 1992).

  • Fenpyroximate Residues in Tea : Research on fenpyroximate residue in black tea and its brew showed its dissipation behavior, highlighting the minimal risk to consumers from tea brew residues (Seenivasan & Muraleedharan, 2015).

  • Metabolism in Rats : Studies on the toxicokinetics and metabolism of fenpyroximate in rats after oral administration provided insights into its absorption, distribution, and excretion patterns, crucial for understanding its safety profile (Choudhary et al., 2008).

Safety And Hazards

Fenpyroximate may be fatal if inhaled or swallowed . It is harmful if absorbed through the skin . It is advised not to breathe dust and to avoid contact with skin, eyes, or clothing . Contaminated work clothing should be removed and washed before reuse . It is recommended to wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet .

Future Directions

Fenpyroximate has been found to have high toxicity to Varroa mites, but high dose rates caused high bee mortality . This suggests that future research could focus on finding ways to reduce its toxicity to bees while maintaining its effectiveness against mites.

properties

IUPAC Name

tert-butyl 4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNOYZRYGDPNH-MFKUBSTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032557
Record name Fenpyroximate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/
Record name Fenpyroximate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C), Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175, In water, 2.31X10-2 mg/L at 25 °C, pH 7
Record name Fenpyroximate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.25 g/cu cm at 20 °C
Record name Fenpyroximate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C
Record name Fenpyroximate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The high specificity of fenpyroximate as a miticide is not based primarily on differences in target site sensitivity since it inhibits the mitochondrial complex I from rat liver and from spider mites with less than a 10-fold difference in potency. The main mechanism of selectivity has been shown to depend on differential rates of metabolic detoxification, particularly through removal of the t-Bu group yielding the free carboxylic acid analog. This metabolite is inactive as a complex I inhibitor. This apparent hydrolysis is largely catalyzed by cytochrome PA50 through hydroxylation of the t-Bu group followed by intramolecular ester cleavage. Oxidative ester cleavage was rapid in the several mammals, fish, and insects tested but it did not occur in mites., Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism., ... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides/ tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease.
Record name Fenpyroximate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fenpyroximate

Color/Form

White crystalline powder

CAS RN

134098-61-6, 111812-58-9
Record name Fenpyroximate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134098-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Fenpyroximate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111812589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpyroximate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134098616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpyroximate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16164
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenpyroximate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoic acid, 4-[[[(E)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPYROXIMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W557V4RYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fenpyroximate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

101.1 to 102.4 °C
Record name Fenpyroximate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenpyroximate
Reactant of Route 2
Reactant of Route 2
Fenpyroximate
Reactant of Route 3
Reactant of Route 3
Fenpyroximate
Reactant of Route 4
Reactant of Route 4
Fenpyroximate
Reactant of Route 5
Reactant of Route 5
Fenpyroximate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.